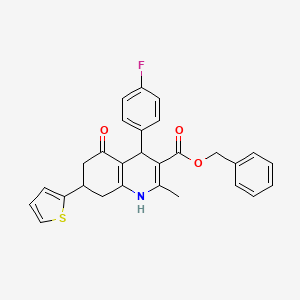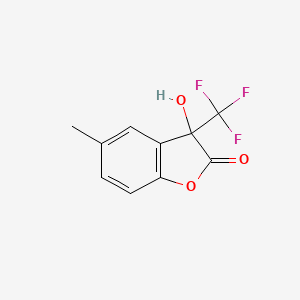![molecular formula C15H15ClN6O B11076961 3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076961.png)
3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE is a heterocyclic compound that features a triazolopyrimidine core.
準備方法
The synthesis of 4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistency and efficiency .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyrimidine core. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other triazolopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
特性
分子式 |
C15H15ClN6O |
|---|---|
分子量 |
330.77 g/mol |
IUPAC名 |
4-[3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]morpholine |
InChI |
InChI=1S/C15H15ClN6O/c16-12-4-2-1-3-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-5-7-23-8-6-21/h1-4,10H,5-9H2 |
InChIキー |
NQVXQZYJPGCBHJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
![4-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B11076899.png)


![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11076915.png)


![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11076940.png)
![(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11076944.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11076945.png)
![ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11076948.png)
![2-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11076952.png)
![3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11076958.png)
![(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine](/img/structure/B11076960.png)
